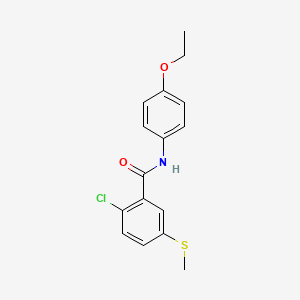

2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide

Description

2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a methylthio group attached to the benzamide core

Properties

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)-5-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-3-20-12-6-4-11(5-7-12)18-16(19)14-10-13(21-2)8-9-15(14)17/h4-10H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTGJNJRMWUBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311322-38-0 | |

| Record name | 2-CHLORO-N-(4-ETHOXYPHENYL)-5-(METHYLTHIO)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 4-ethoxyaniline, and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound is investigated as a potential pharmacophore for new drug candidates targeting specific enzymes and receptors. Its structural features allow for modifications that can enhance bioactivity and selectivity against various disease targets.

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of this compound exhibit promising cytotoxic activity against human cancer cell lines such as HCT-116 and HeLa. For instance, compounds similar to 2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide have shown IC values below 100 μM, indicating significant potential for further development as anticancer agents .

Materials Science Applications

- Synthesis of Advanced Materials :

- The unique structural properties of this compound facilitate its use in the synthesis of polymers and nanomaterials. Research is ongoing to explore its role in creating materials with enhanced mechanical and thermal properties.

Biological Studies

- Biological Activity :

- The compound is being studied for its antimicrobial properties, with potential applications in the development of new antimicrobial agents. Its interactions at the molecular level may inhibit bacterial growth or viral replication.

Industrial Applications

- Intermediate in Organic Synthesis :

- It serves as an important intermediate in the synthesis of complex organic molecules, which are essential in the production of various industrial chemicals. The versatility of this compound allows for the generation of a wide range of derivatives through substitution reactions.

Data Table: Summary of Research Findings

Case Studies

- Anticancer Activity Study :

-

Synthesis and Characterization :

- Research focusing on the synthetic routes highlighted the efficiency of using triethylamine as a base during the formation of the amide bond, optimizing yield and purity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting their

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide, and how can reaction yields be improved?

The synthesis of benzamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:

- Step 1 : Activation of the carboxylic acid group using reagents like ethyl chloroformate in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature (rt) .

- Step 2 : Coupling with an aniline derivative (e.g., 4-ethoxyaniline) under mild conditions to form the benzamide backbone.

- Step 3 : Introduction of the methylthio group via nucleophilic substitution or thiolation reactions, often requiring controlled temperatures (0–25°C) and inert atmospheres .

Yield Optimization : Use anhydrous solvents, stoichiometric excess of nucleophiles (e.g., methylthiol), and catalysts like DMAP (4-dimethylaminopyridine) for acyl transfer reactions .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., ethoxy vs. methylthio groups) .

- X-ray Crystallography : Use SHELXL for small-molecule refinement. For high-resolution data, employ the SHELX suite (SHELXS/SHELXD) for structure solution, and validate with ORTEP-3 for graphical representation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns, particularly for chlorine isotopic signatures .

Q. How can researchers design preliminary biological activity assays for this compound?

- In Vitro Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) at varying concentrations (1–100 µM) .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., cisplatin) and measure IC₅₀ values .

- Protein-Ligand Docking : Use AutoDock Vina to predict binding affinities to targets like P2X7 receptors, leveraging structural analogs as references .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from:

- Metabolic Instability : Perform hepatic microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .

- Poor Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in animal models .

- Off-Target Effects : Employ CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., dopamine D2) in cell lines to isolate mechanism-specific activity .

Q. What strategies are effective in elucidating the mechanism of action for this benzamide derivative?

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfonyl) to correlate structural changes with activity .

Q. How can crystallographic data discrepancies (e.g., disordered substituents) be addressed during refinement?

- Disorder Modeling : In SHELXL, split disordered atoms into multiple positions (PART command) and refine occupancy factors .

- Twinned Data : For twinned crystals, use the TWIN/BASF commands in SHELXL and validate with R-factor metrics (e.g., Rint < 5%) .

- Validation Tools : Cross-check with PLATON/ADDSYM to detect missed symmetry and ensure compliance with IUCr standards .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments .

- Metabolite Prediction : Employ GLORYx or MetaSite to identify potential Phase I/II metabolites .

Methodological Comparisons

Q. How do the biological activities of this compound compare to structurally similar benzamides?

- Anticancer Activity : Analogous compounds (e.g., 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide) show IC₅₀ values of 10–50 µM in solid tumors, while methylthio-substituted derivatives may enhance membrane permeability .

- Enzyme Selectivity : Compared to benzothiazole analogs, the ethoxy group may reduce off-target kinase inhibition but lower solubility .

Q. What are the limitations of current synthetic methodologies, and how can they be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.